SB 203580: A Technical Guide to a Selective p38 MAP Kinase Inhibitor
SB 203580: A Technical Guide to a Selective p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 is a synthetic, cell-permeable pyridinyl imidazole (B134444) compound that has been extensively characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][3][4][5] Consequently, SB 203580 has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the p38 MAPK cascade and for exploring its therapeutic potential in a range of diseases. This technical guide provides a comprehensive overview of SB 203580, including its mechanism of action, biochemical properties, experimental protocols, and key quantitative data.
Core Chemical and Physical Properties
SB 203580, also known as Adezmapimod and RWJ 64809, is a white to off-white solid.[1] Its chemical and physical characteristics are summarized in the table below. A hydrochloride salt version is also available, offering increased water solubility.[1][6]
| Property | Value |
| Synonyms | SB-203580, Adezmapimod, RWJ 64809, PB 203580 |
| Chemical Formula | C₂₁H₁₆FN₃OS |
| Molecular Weight | 377.44 g/mol |
| CAS Number | 152121-47-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Mechanism of Action and Signaling Pathway
SB 203580 functions as a reversible, ATP-competitive inhibitor, primarily targeting the α and β isoforms of p38 MAPK.[1][7] It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][7] This inhibitory action is highly selective for p38 MAPK over other MAP kinases such as ERK and JNK.[1][6]
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases, predominantly MKK3 and MKK6.[1][2][4] These kinases, in turn, phosphorylate and activate p38 MAPK.[1][4] Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors like ATF-2, MEF2, and Elk-1, and other kinases such as MAPKAPK-2.[1][2][4][5] This signaling cascade plays a crucial role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3]
// Nodes Stress [label="Stress Stimuli\n(Cytokines, UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#FBBC05", fontcolor="#202124"]; SB203580 [label="SB 203580", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MAPKAPK-2, ATF-2, MEF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Inflammation, Apoptosis, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> Receptor [color="#4285F4"]; Receptor -> MAP3K [color="#4285F4"]; MAP3K -> MAP2K [color="#4285F4"]; MAP2K -> p38 [label=" Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; p38 -> Downstream [label=" Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Downstream -> Response [color="#4285F4"]; SB203580 -> p38 [arrowhead=tee, label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; } p38 MAPK signaling pathway and the point of inhibition by SB 203580.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of SB 203580 has been quantified against various kinases, demonstrating its high potency and selectivity for p38 MAPK isoforms.
| Target Kinase | IC₅₀ Value | Remarks |
| p38α (SAPK2a) | 50 nM[8][9] | High potency inhibition. |
| p38β (SAPK2b/p38β2) | 500 nM[8][9] | 10-fold less sensitive than p38α. |
| LCK | 100-500 fold higher than p38α[8] | Demonstrates selectivity. |
| GSK-3β | 100-500 fold higher than p38α[8] | Demonstrates selectivity. |
| PKBα (Akt) | 3-5 µM[1][10] | Inhibition of PKB phosphorylation at higher concentrations. |
| JNK | Not inhibited at low concentrations[1] | Demonstrates selectivity over the JNK pathway. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of SB 203580 to inhibit the enzymatic activity of purified p38 kinase.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Specific substrate (e.g., ATF-2)
-
SB 203580
-
ATP (including radiolabeled [γ-³²P]ATP for radiometric assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA-based assays or phosphocellulose paper for radiometric assays)
Procedure:
-
Prepare serial dilutions of SB 203580 in the kinase assay buffer.
-
In a 96-well plate, add the p38 MAPK enzyme, the substrate, and the different concentrations of SB 203580. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 20-30 minutes).[7]
-
Terminate the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of SB 203580 relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
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// Edges Start -> Prepare [color="#4285F4"]; Prepare -> Mix [color="#4285F4"]; Mix -> PreIncubate [color="#4285F4"]; PreIncubate -> AddATP [color="#4285F4"]; AddATP -> Incubate [color="#4285F4"]; Incubate -> Stop [color="#4285F4"]; Stop -> Detect [color="#4285F4"]; Detect -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } Workflow for an in vitro p38 MAPK kinase inhibition assay.
Western Blotting to Assess p38 MAPK Inhibition in Cells
This method is used to determine the effect of SB 203580 on the phosphorylation status of p38 MAPK downstream targets in a cellular context.
Materials:
-
Cell culture reagents
-
SB 203580 stock solution (in DMSO)
-
Stimulant (e.g., TNF-α, IL-1β, LPS)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of SB 203580 or vehicle for 1-2 hours.[2] Then, stimulate the cells with an appropriate agonist for a specific time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
In Vivo Studies in Mouse Models
SB 203580 is frequently used in various mouse models to investigate the in vivo role of the p38 MAPK pathway.
Vehicle Preparation: SB 203580 is poorly soluble in water. A common method for in vivo administration is to first dissolve it in 100% DMSO to create a stock solution, which is then diluted in an aqueous vehicle such as sterile PBS or a 0.5% (w/v) carboxymethylcellulose (CMC) solution.[11]
Administration: Intraperitoneal (i.p.) injection is a common route of administration. The injection is typically given in a lower abdominal quadrant to avoid internal organs.[11]
Example Application: In a mouse model of lipopolysaccharide (LPS)-induced inflammation, SB 203580 can be administered prior to the LPS challenge to assess its effect on pro-inflammatory cytokine production.[11][12]
Logical Relationship of SB 203580 Inhibition
The inhibitory action of SB 203580 can be understood as a direct competitive antagonism at the ATP-binding site of p38 MAPK.
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// Edges p38_active_site -> Binding_ATP [color="#4285F4"]; ATP -> Binding_ATP [color="#4285F4"]; Binding_ATP -> Phosphorylation [color="#4285F4"]; Phosphorylation -> Pathway_Activation [color="#4285F4"];
p38_active_site -> Binding_SB203580 [label=" Competitive\n Binding", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; SB203580 -> Binding_SB203580 [color="#EA4335"]; Binding_SB203580 -> No_Phosphorylation [color="#EA4335"]; No_Phosphorylation -> Pathway_Inhibition [color="#EA4335"]; } Competitive inhibition of p38 MAPK by SB 203580 at the ATP-binding site.
Conclusion
SB 203580 is a well-characterized and widely used pharmacological tool for the specific inhibition of p38 MAPK. Its high potency and selectivity make it an essential reagent for investigating the intricate roles of the p38 MAPK signaling pathway in a multitude of cellular processes and disease models. Researchers should, however, be mindful of its potential off-target effects at higher concentrations, such as the inhibition of PKB/Akt. Careful experimental design, including the use of appropriate controls and concentration ranges, is crucial for the accurate interpretation of results obtained with this inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
